(2-Ethylphenyl)thiourea

Descripción

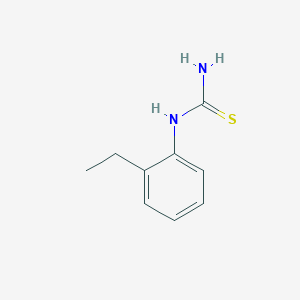

(2-Ethylphenyl)thiourea is a substituted thiourea derivative characterized by a phenyl ring with an ethyl group at the ortho position (C₉H₁₂N₂S; CAS 4600-59-8) . Its structure combines the thiourea functional group (NH₂-CS-NH₂) with a hydrophobic ethyl substituent, which influences its physicochemical properties and reactivity. The ethyl group in this compound enhances steric effects compared to simpler thioureas, impacting its solubility, stability, and interaction with biological targets .

Propiedades

IUPAC Name |

(2-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVJHJWDRDOAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374545 | |

| Record name | (2-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22265-77-6 | |

| Record name | (2-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

- Dissolve 2-ethylphenylamine in an appropriate solvent such as ethanol.

- Add carbon disulfide to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Stir the mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethylphenyl)thiourea undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

It appears the query is about the applications of thiourea derivatives, specifically N-(2-ethylphenyl)-N'-(2-methylphenyl) thiourea. Thiourea derivatives have extensive applications in diverse fields, including acting as organocatalysts in many reactions . They also play a promising role in molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

Biological Activities

Thiourea derivatives exhibit a wide variety of biological activities :

- Antibacterial Thiourea derivatives have demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Antioxidant Certain thiourea derivatives have exhibited strong antioxidant activity, demonstrating a high reducing potential against ABTS free radicals .

- Anticancer It has been discovered that thiourea derivatives target particular molecular pathways involved in the development of cancer, such as those that limit angiogenesis and alter cancer cell signaling pathways . Derivatives of phosphonate thiourea have demonstrated encouraging responses when evaluated against cell lines related to pancreatic, prostate, and breast cancer .

- Other Activities Thioureas also have demonstrated herbicidal, insecticidal, antimicrobial, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities . They can also inhibit key diabetes-associated enzymes .

Spectrophotometric and Thermodynamic Studies

Spectrophotometric and thermodynamic studies have explored the inclusion complex formation of N-(2-ethylphenyl)-N'-(2-methylphenyl) thiourea with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Use in Cosmetics

Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a unique design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, to modify their release profile and reduce the risk of evaporation .

Mecanismo De Acción

The mechanism of action of (2-Ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Effects on Catalytic Activity

Thioureas are widely used as organocatalysts. Comparative studies reveal that substituents on the phenyl ring significantly modulate catalytic efficiency:

- Sulfonaryl thiourea 10 : Achieved 28% conversion in a model reaction, comparable to reference compound 11 (27%) due to strong hydrogen-bonding capacity .

- (2-Ethylphenyl)thiourea : While direct catalytic data are unavailable, its ethyl group likely reduces catalytic activity compared to sulfonaryl derivatives due to steric hindrance and weaker electron-withdrawing effects.

- Aryl ester thiourea 8/9 : Showed lower conversions (22%), indicating that ester groups are less effective than sulfonamide or alkyl substituents in promoting catalysis .

Table 1: Catalytic Performance of Thiourea Derivatives

Physicochemical Properties

- Melting Point : Thiourea melts at 182°C , while alkyl-substituted derivatives like this compound have lower melting points (~160–170°C) due to reduced crystallinity .

- Solubility : The ethyl group decreases water solubility compared to unsubstituted thiourea (142 g/L) but enhances lipophilicity, favoring membrane permeability in drug design .

- Stability : Sulfonaryl and heterocyclic thioureas exhibit higher thermal stability due to resonance effects, whereas alkyl-substituted derivatives may degrade faster under oxidative conditions .

Actividad Biológica

(2-Ethylphenyl)thiourea is a compound belonging to the thiourea class, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₉H₁₃N₂S

- Molecular Weight : 181.27 g/mol

The compound contains a thiourea functional group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. A study on various thiourea derivatives, including this compound, demonstrated their effectiveness against Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were assessed using turbidimetric kinetic methods.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 145 | E. coli ATCC 25922 |

| Other derivatives | 135-200 | E. coli |

The study found that the antibacterial activity varied with the length of alkyl chains in related compounds, indicating a structure-activity relationship where longer chains led to decreased activity due to membrane mimicry effects .

Anticancer Activity

This compound has also shown promising anticancer properties. Recent findings suggest that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Thioureas may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations.

- IC₅₀ Values : Studies report IC₅₀ values ranging from 3 to 14 µM for different cancer cell lines, demonstrating significant cytotoxicity against breast, pancreatic, and prostate cancers .

Mutagenic and Carcinogenic Potential

While the beneficial effects of this compound are notable, it is essential to consider its potential mutagenic and carcinogenic properties. Ethylenethiourea, a closely related compound, has been shown to be mutagenic in certain strains of Salmonella and has induced tumors in animal studies at high doses . This raises concerns regarding the safety and long-term effects of thiourea derivatives in therapeutic applications.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the binding interactions of various thiourea derivatives with the enzyme enoyl ACP reductase (FabI) in E. coli, revealing insights into their mechanism of action and potential as antibacterial agents .

- Anticancer Mechanisms : Research on phosphonate thioureas showed effective inhibition of cancer cell lines with IC₅₀ values as low as 1.50 µM for leukemia cells, highlighting their potential in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.